

Spectroscopic and Synthetic Profile of Dimethyl 2-(2-pyrimidyl)malonate: A Technical Overview

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Compound of Interest

Compound Name: Dimethyl 2-(2-pyrimidyl)malonate

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Introduction:

Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other functional molecules. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and its functionalization with a malonic ester moiety opens avenues for diverse subsequent chemical transformations. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for **Dimethyl 2-(2-pyrimidyl)malonate**. However, a thorough search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) or a detailed, validated experimental protocol for the synthesis of this specific compound.

This guide will, therefore, present predicted spectroscopic data based on the chemical structure and outline a plausible synthetic pathway with a general experimental protocol derived from established chemical principles for analogous reactions.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic characteristics for **Dimethyl 2-(2-**

pyrimidyl)malonate. These predictions are based on standard chemical shift values, fragmentation patterns, and vibrational frequencies for similar structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet	2H	H-4, H-6 (Pyrimidine ring)
~7.3	Triplet	1H	H-5 (Pyrimidine ring)
~5.1	Singlet	1H	CH (Malonate)
~3.8	Singlet	6H	2 x OCH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Ester)
~165	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~120	C-5 (Pyrimidine ring)
~58	CH (Malonate)
~53	OCH_3

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1580, 1470	C=N, C=C stretch (pyrimidine ring)
~1250	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation

m/z	Fragment
210	[M] ⁺ (Molecular Ion)
179	[M - OCH ₃] ⁺
151	[M - COOCH ₃] ⁺
133	[M - CH(COOCH ₃) ₂] ⁺
79	[C ₄ H ₃ N ₂] ⁺ (Pyrimidyl cation)

Proposed Synthetic Protocol

The synthesis of **Dimethyl 2-(2-pyrimidyl)malonate** can be conceptually approached via a nucleophilic aromatic substitution (S_NAr) reaction. This would involve the reaction of a pyrimidine with a suitable leaving group at the 2-position (e.g., a halogen) with the enolate of dimethyl malonate.

Reaction Scheme:

Detailed Hypothetical Methodology:

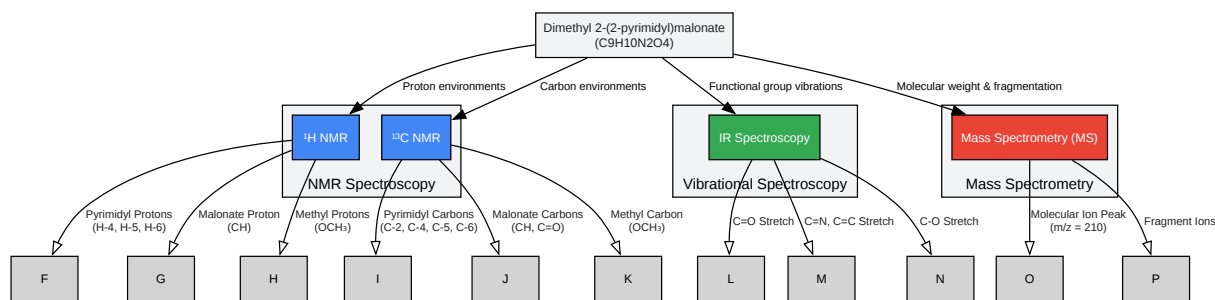
- Materials:
 - 2-Chloropyrimidine

- Dimethyl malonate
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of sodium hydride.
 - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Add dimethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.
 - Dissolve 2-chloropyrimidine in anhydrous THF and add it dropwise to the enolate solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
 - Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **Dimethyl 2-(2-pyrimidyl)malonate**.
- Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Logical Relationship of Spectroscopic Data

The relationship between the chemical structure of **Dimethyl 2-(2-pyrimidyl)malonate** and its expected spectroscopic data can be visualized as a logical workflow. The presence of specific functional groups and structural motifs directly corresponds to the signals observed in each spectroscopic technique.



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